
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is an organic compound with the molecular formula C17H30O2 It is a derivative of cyclohexane and is characterized by the presence of two cyclohexyl groups attached to a central propanyl group, which is further esterified with acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate typically involves the esterification of 4-(2-Cyclohexylpropan-2-yl)cyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of a continuous flow reactor allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves:
Feedstock: 4-(2-Cyclohexylpropan-2-yl)cyclohexanol and acetic acid
Catalyst: Acidic ion-exchange resins can be used as a heterogeneous catalyst
Temperature and Pressure: Optimized for maximum conversion and selectivity
化学反应分析
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Cyclohexyl ketones or cyclohexyl carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the formulation of fragrances and flavors due to its unique odor profile.
作用机制
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Cyclohexylacetone: Similar structure but lacks the ester group.
Cyclohexanol: Similar structure but lacks the ester and propanyl groups.
Phenylacetone: Similar structure but contains a benzene ring instead of a cyclohexane ring.
Uniqueness
4-(2-Cyclohexylpropan-2-yl)cyclohexyl acetate is unique due to its dual cyclohexyl groups and ester functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
属性
分子式 |
C17H30O2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC 名称 |
[4-(2-cyclohexylpropan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H30O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h14-16H,4-12H2,1-3H3 |
InChI 键 |
NRLASGYEEMPJBX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCC(CC1)C(C)(C)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


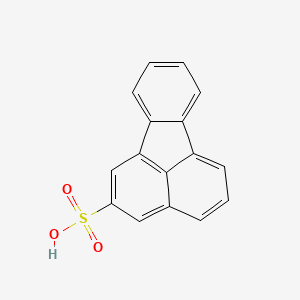
![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
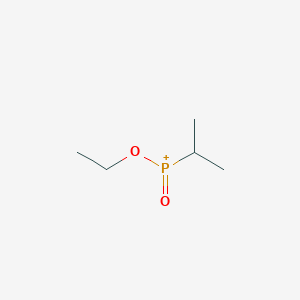
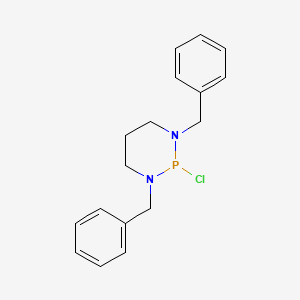
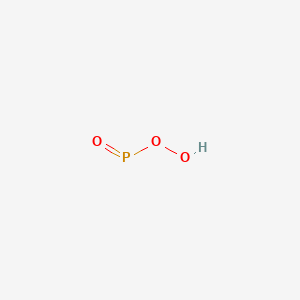
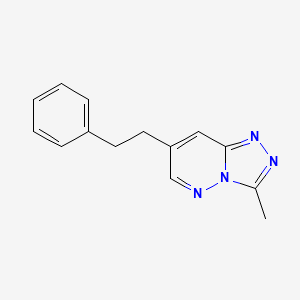

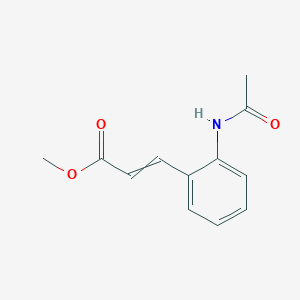


![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
